molecular formula C11H10ClN3O B1481822 6-((4-Chlorobenzyl)amino)pyridazin-3-ol CAS No. 1871607-07-6

6-((4-Chlorobenzyl)amino)pyridazin-3-ol

Cat. No. B1481822
CAS RN: 1871607-07-6
M. Wt: 235.67 g/mol
InChI Key: JHXUKHUNMQSOIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-((4-Chlorobenzyl)amino)pyridazin-3-ol, involves several methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthetic pathways for pyridazinone derivatives often involve multi-step processes, starting from readily available compounds. For example, Károlyházy et al. (2001) outlined the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, highlighting the synthetic flexibility of pyridazinone derivatives [Károlyházy et al., 2001].
  • Estevez, Raviña, and Sotelo (1998) synthesized 6-aryl-5-amino-3(2H)-pyridazinones as potential platelet aggregation inhibitors, demonstrating the pharmaceutical potential of these compounds without specifying their use in treatments [Estevez, Raviña, & Sotelo, 1998].

Potential Applications

  • Wlochal and Bailey (2015) discussed the use of a Buchwald protocol for synthesizing N6-alkylated pyridazine-3,6-diamines, indicating their relevance in medicinal chemistry due to the attractive but challenging nature of these scaffolds [Wlochal & Bailey, 2015].
  • El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines and evaluated their antimicrobial activity, demonstrating the potential of pyridazinone derivatives in addressing microbial resistance [El-Mariah, Hosny, & Deeb, 2006].

Environmental and Material Science Applications

  • Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solutions, showcasing the application of these compounds beyond the pharmaceutical domain [Kalai et al., 2020].

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXUKHUNMQSOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Chlorobenzyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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